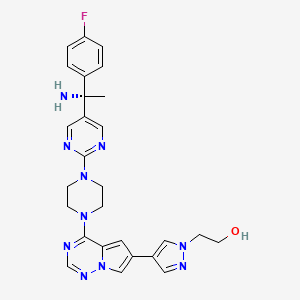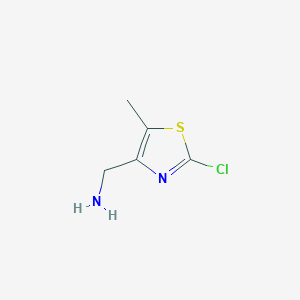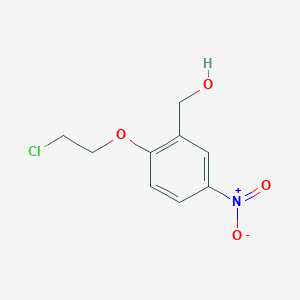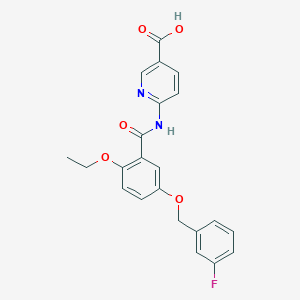
6-(5-(3-Fluorobenzyloxy)-2-ethoxybenzamido)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SHP394 is an orally active, selective, and allosteric inhibitor of protein tyrosine phosphatase SHP2. This compound has shown significant potential in cancer research due to its ability to inhibit SHP2, which is an oncogenic phosphatase involved in various signaling pathways that promote cell growth and survival .
Méthodes De Préparation
The synthesis of SHP394 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial production methods for SHP394 are designed to scale up the laboratory synthesis while maintaining the compound’s efficacy and safety. This involves optimizing reaction conditions, purification processes, and quality control measures to produce SHP394 in large quantities suitable for research and potential therapeutic use .
Analyse Des Réactions Chimiques
SHP394 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on SHP394, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to SHP2.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of SHP394.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
SHP394 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of SHP2 and its effects on various signaling pathways.
Biology: Helps in understanding the role of SHP2 in cellular processes such as growth, differentiation, and migration.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those with high SHP2 activity.
Industry: Utilized in the development of new drugs targeting SHP2 and related pathways.
Mécanisme D'action
SHP394 exerts its effects by selectively inhibiting SHP2, a protein tyrosine phosphatase that plays a crucial role in several signaling pathways. SHP2 positively regulates receptor tyrosine kinase signaling by dephosphorylating and inactivating inhibitors. By inhibiting SHP2, SHP394 disrupts these signaling pathways, leading to reduced cell growth and survival. This mechanism is particularly effective in cancer cells that rely on SHP2 for proliferation .
Comparaison Avec Des Composés Similaires
SHP394 is unique due to its high selectivity and potency as an SHP2 inhibitor. Similar compounds include:
SHP099: Another allosteric inhibitor of SHP2, but with different pharmacokinetic properties.
RMC-4550: A selective SHP2 inhibitor with distinct binding characteristics.
TNO155: An SHP2 inhibitor currently in clinical trials for cancer treatment.
Compared to these compounds, SHP394 has shown improved lipophilic efficiency, potency, and pharmacokinetic properties, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C22H19FN2O5 |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
6-[[2-ethoxy-5-[(3-fluorophenyl)methoxy]benzoyl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H19FN2O5/c1-2-29-19-8-7-17(30-13-14-4-3-5-16(23)10-14)11-18(19)21(26)25-20-9-6-15(12-24-20)22(27)28/h3-12H,2,13H2,1H3,(H,27,28)(H,24,25,26) |
Clé InChI |
SJMHIFRVICBVEB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)OCC2=CC(=CC=C2)F)C(=O)NC3=NC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



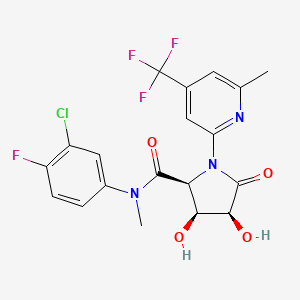

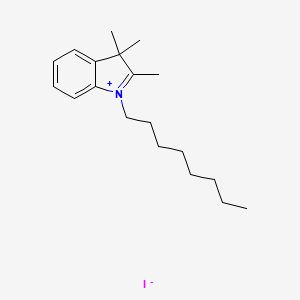
![Propanenitrile, 3-[[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B11927231.png)
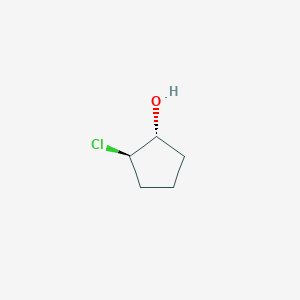

![1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-one](/img/structure/B11927254.png)
![sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate;hydrate](/img/structure/B11927259.png)
![tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B11927269.png)
![[(6aR,9R,10S)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B11927271.png)
